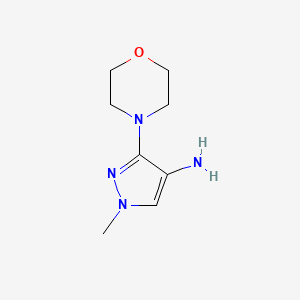

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-morpholin-4-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-11-6-7(9)8(10-11)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFZGDUPQPZPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine (CAS 1431963-92-6): Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document serves as an expert-level predictive guide, outlining a plausible synthetic route, detailed characterization methodologies, and hypothesized biological activities based on the well-established pharmacology of its core structural motifs: the 4-aminopyrazole and morpholine moieties. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel pyrazole derivatives.

Introduction: The Therapeutic Potential of the 4-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The 4-aminopyrazole substitution pattern is particularly noteworthy, as it serves as a versatile scaffold for developing targeted therapies. For instance, various 4-aminopyrazole derivatives have been investigated as potent inhibitors of Janus kinases (JAKs), which are crucial mediators in inflammatory and immune responses.[4]

The incorporation of a morpholine ring is a common strategy in drug design to enhance the physicochemical properties of a molecule, such as solubility and metabolic stability.[6] The combination of the 4-aminopyrazole core with a morpholine substituent at the 3-position and a methyl group at the N1-position, as in this compound, suggests a compound designed for potential therapeutic applications, likely as a kinase inhibitor or for other roles in modulating cellular signaling pathways.

This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, a comprehensive plan for its structural elucidation, and a discussion of its potential biological activities and the experimental workflows to investigate them.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, beginning with the formation of a key pyrazole intermediate, followed by functional group manipulations to arrive at the final product.

Sources

- 1. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents [patents.google.com]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

chemical structure of 1-methyl-3-morpholino-1H-pyrazol-4-amine

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-Methyl-3-Morpholino-1H-Pyrazol-4-Amine

Executive Summary: The "Privileged" Pyrazole Scaffold

1-Methyl-3-morpholino-1H-pyrazol-4-amine (CAS: 1431963-92-6, as dihydrochloride) represents a high-value heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family, Cyclin-Dependent Kinases (CDK) , and Aurora kinases .

The molecule features a unique "push-pull" electronic system: the electron-rich morpholine ring at the C3 position donates electron density into the pyrazole core, modulating the nucleophilicity of the C4-amine. This electronic tuning makes it an ideal scaffold for constructing hydrogen-bond-driven pharmacophores that interact with the hinge region of kinase domains.

Chemical Identity & Physicochemical Profile

The structural integrity of this compound relies on the precise regiochemistry of the

| Property | Data / Descriptor |

| IUPAC Name | 1-Methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine |

| CAS Number | 1431963-92-6 (dihydrochloride) |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol (Free base) |

| Topological Polar Surface Area | 58.4 Ų |

| pKa (Predicted) | ~4.5 (Aniline-like NH₂), ~6.8 (Morpholine N) |

| LogP (Predicted) | 0.2 – 0.5 (Highly amenable to oral bioavailability) |

| H-Bond Donors / Acceptors | 2 Donors / 5 Acceptors |

Synthetic Methodologies

To achieve high regiochemical fidelity, the Nucleophilic Aromatic Substitution (

Primary Route: Regiospecific & Nitro Reduction

This protocol utilizes the strong electron-withdrawing nature of the 4-nitro group to activate the C3-position for nucleophilic attack.

Step 1: Nucleophilic Displacement (

-

Precursor: 3-Chloro-1-methyl-4-nitropyrazole.

-

Reagent: Morpholine (acts as both nucleophile and base).

-

Mechanism: The 4-nitro group creates an electron-deficient center at C3, facilitating the displacement of the chloride by the morpholine nitrogen.

-

Conditions: DMF or EtOH, 80°C, 4-6 hours.

Step 2: Catalytic Hydrogenation

-

Precursor: 1-Methyl-3-morpholino-4-nitropyrazole.

-

Reagent:

(g), 10% Pd/C. -

Solvent: Methanol or Ethanol.[1]

-

Mechanism: Heterogeneous catalysis reduces the nitro group to the primary amine.

Detailed Experimental Protocol (Self-Validating)

Phase A: Synthesis of Intermediate (Nitro-Adduct)

-

Charge a 250 mL round-bottom flask with 3-chloro-1-methyl-4-nitropyrazole (10.0 g, 61.9 mmol) and Ethanol (100 mL).

-

Add Morpholine (16.2 mL, 186 mmol, 3.0 eq) dropwise over 10 minutes. Note: Exotherm expected.

-

Reflux the mixture at 80°C for 5 hours.

-

Monitor via TLC (Hexane:EtOAc 1:1). The starting chloride (

) should disappear, replaced by the fluorescent yellow nitro-morpholine product ( -

Workup: Cool to RT. Pour into ice-water (300 mL). The product precipitates as a yellow solid. Filter, wash with water, and dry.

Phase B: Reduction to Final Amine

-

Dissolve the nitro-intermediate (5.0 g) in Methanol (50 mL) in a hydrogenation vessel.

-

Add 10% Pd/C (500 mg, 10 wt% loading). Safety: Keep wet to prevent ignition.

-

Purge with

(3x) then -

Stir under

balloon pressure (1 atm) at RT for 12 hours. -

Filter through a Celite pad to remove catalyst.

-

Concentrate the filtrate to yield the off-white/brown amine oil or solid.

-

Stabilization: Treat with 4M HCl in dioxane to precipitate the dihydrochloride salt (CAS 1431963-92-6) for long-term storage.

Visualization: Synthesis & Structural Logic

The following diagram illustrates the regioselective synthesis pathway and the electronic "push-pull" dynamics that define the molecule's reactivity.

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (

Applications in Drug Discovery

This scaffold is a bioisostere for the aminopyrimidine moiety found in many kinase inhibitors.

Mechanism of Action (Kinase Binding)

-

Hinge Binder: The pyrazole

(nitrogen) and the exocyclic -

Solvent Exposure: The morpholine ring at

typically projects towards the solvent front or interacts with the "gatekeeper" residue, improving solubility and pharmacokinetic properties. -

Selectivity: The

-methyl group fits into small hydrophobic pockets, often providing selectivity against kinases with larger gatekeeper residues.

Key Reaction: Amide Coupling

The C4-amine is the primary handle for derivatization.

-

Protocol: React with acid chlorides or carboxylic acids (using HATU/DIPEA) to form amides.

-

Outcome: This creates the "tail" of the drug molecule, which probes the back-pocket of the ATP binding site.

References

-

Bidepharm. (n.d.). 1-Methyl-3-morpholino-1H-pyrazol-4-amine dihydrochloride. Retrieved from

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from

-

Asian Publication Corporation. (2011). Synthesis and Characterization of Novel Pyrazole Derivatives. Asian Journal of Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. Retrieved from

Sources

An In-depth Technical Guide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

A Note on Chemical Identity: Initial searches for "4-amino-1-methyl-3-morpholinopyrazole" did not yield a known compound with this specific structure. However, substantial data exists for a closely related and industrially significant compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide . This guide will focus on the latter, a key intermediate in pharmaceutical synthesis.

Introduction

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a substituted pyrazole that holds a significant position in medicinal and process chemistry. Its structural architecture, featuring a pyrazole core with strategically placed amino, methyl, propyl, and carboxamide functional groups, makes it a versatile building block for the synthesis of complex therapeutic agents. Most notably, it is a well-established intermediate in the industrial production of Sildenafil, a widely used medication.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide are crucial for its handling, characterization, and application in synthetic schemes.

| Property | Value | Source |

| Molecular Formula | C8H14N4O | [3][4][5][6] |

| Molecular Weight | 182.22 g/mol | [1][4][7] |

| CAS Number | 139756-02-8 | [1][3][4][7] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 98-102 °C | [3][7] |

| Purity | ≥96-98% (HPLC) | [3][4][7] |

| IUPAC Name | 4-amino-1-methyl-3-propylpyrazole-5-carboxamide | [1] |

Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

The synthesis of this pyrazole derivative has been optimized for industrial-scale production, focusing on safety, efficiency, and environmental considerations. An improved multi-step synthesis starting from 3-n-propylpyrazole-5-carboxylic acid ethyl ester has been reported, boasting a total yield of 39.3%.[8] A patented method also describes a novel approach using bromination and amination reactions.[2]

Synthetic Workflow Overview

The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations to introduce the amino and carboxamide moieties.

Caption: A simplified workflow for the synthesis of the target compound.

Experimental Protocol: A Novel Two-Step Synthesis

This protocol is a conceptual summary based on a patented method.[2]

Step 1: Bromination of Ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate in an organic solvent such as dichloromethane or chloroform.

-

Bromine Addition: At a controlled temperature, typically between -10°C and the reflux temperature of the solvent, add bromine dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess bromine and inorganic byproducts.

-

Isolation: Isolate the product, 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylate, by removal of the solvent under reduced pressure.

Step 2: Amination of 4-Bromo-1-methyl-3-n-propylpyrazole-5-carboxylate

-

Reaction Setup: Charge a pressure reactor with the bromo-intermediate from the previous step, an ammonia source (e.g., aqueous ammonia or an alcoholic solution of ammonia), and a base (e.g., sodium carbonate or triethylamine).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 10 to 150°C under pressure.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the bromo-intermediate.

-

Isolation and Purification: After completion, cool the reaction mixture and isolate the crude product. Purify the crude material by recrystallization or column chromatography to yield 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Applications and Biological Significance

The primary application of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is as a crucial intermediate in the synthesis of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Beyond this, its structural motifs are of interest in medicinal chemistry for the development of other therapeutic agents.

Role in Drug Discovery

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, known to be a part of various biologically active molecules.[9] Compounds containing this core have shown a wide range of activities, including kinase inhibition.[9][10] This particular derivative has been investigated for its potential as a hypolipidemic agent and a possible PDE1 inhibitor.[4]

Caption: The central role and potential applications of the title compound.

Safety and Handling

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7] It should be stored at 2-8°C.[3]

Conclusion

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a compound of significant industrial and potential therapeutic interest. Its well-defined synthesis and established role as a key intermediate for Sildenafil highlight its importance in pharmaceutical manufacturing. Further research into its biological properties may unveil new applications in drug discovery.

References

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - Advent Chembio. Available at: [Link]

-

4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem. Available at: [Link]

-

4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide. Available at: [Link]

-

Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchGate. Available at: [Link]

-

4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. Available at: [Link]

-

4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid - EPA. Available at: [Link]

- CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

-

Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) - SciSpace. Available at: [Link]

Sources

- 1. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | CAS 139756-02-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Advent [adventchembio.com]

- 6. fuaij.com [fuaij.com]

- 7. 4-氨基-1-甲基-3-正丙基吡唑-5-甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Role of 1-Methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Discovery

Executive Summary

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the persistent challenges of selectivity, potency, and acquired resistance necessitate the exploration of novel chemical scaffolds. This guide provides a comprehensive technical overview of the 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine core, a "privileged scaffold" in modern medicinal chemistry. We will dissect its physicochemical properties, synthetic accessibility, and strategic application in the design of next-generation kinase inhibitors, substantiated by mechanistic insights and detailed experimental protocols for researchers in the field.

Part 1: The Kinase Inhibitor Landscape & The Need for Privileged Scaffolds

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for controlling cellular processes like growth, differentiation, and apoptosis.[1] Their role as key nodes in signaling pathways makes them highly attractive therapeutic targets.[2] The success of drugs like Gleevec has validated this approach, demonstrating that highly specific kinase inhibitors can achieve remarkable clinical efficacy with reduced toxicity.[2]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge for developing selective inhibitors. This has led medicinal chemists to seek out "privileged scaffolds"—core molecular frameworks that are synthetically accessible, possess drug-like properties, and can be readily modified to achieve high affinity and selectivity for a specific kinase target.[3][4] The pyrazole ring is one such extensively employed scaffold, forming the foundation of numerous inhibitors targeting Akt, Aurora kinases, JAK, B-raf, and others.[1][3][4]

Part 2: Profile of the 1-Methyl-3-morpholino-1H-pyrazol-4-amine Scaffold

The compound this compound represents a highly versatile and strategically designed chemical starting point. Its structure combines several features that are advantageous for kinase inhibitor design.

Physicochemical and Structural Properties

The core of the molecule is a 1-methyl-1H-pyrazole ring substituted with an amine at the 4-position and a morpholine at the 3-position. This arrangement provides a unique combination of properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₄O | - |

| Molecular Weight | 196.25 g/mol | - |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | ChemScene[5] |

| LogP (Predicted) | ~0.0 to -0.4 | PubChem[6], ChemScene[5] |

| Key Features | - Pyrazole core: Acts as a hinge-binding motif. - 4-amino group: Provides a key vector for further chemical modification. - 3-morpholino group: Enhances aqueous solubility and metabolic stability. | - |

The pyrazole ring itself is a bioisostere for other aromatic systems and is known to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.[1][3] The morpholine group is a common feature in drug candidates, often introduced to improve solubility and pharmacokinetic properties. The 4-amino group serves as a crucial synthetic handle, allowing for the construction of a diverse library of compounds through reactions like amide bond formation, urea formation, or nucleophilic aromatic substitution.

Synthesis of the Core Scaffold

The synthesis of the this compound core is typically achieved through a multi-step process. The following diagram and protocol outline a representative synthetic route.

Caption: A generalized workflow for the synthesis of the pyrazole scaffold.

Part 3: Application in Kinase Inhibitor Discovery

The true value of the this compound scaffold lies in its application as a foundational building block for potent and selective kinase inhibitors. The 4-amino group is the primary point of diversification, allowing chemists to explore interactions with different regions of the kinase active site.

Case Study: LRRK2 Inhibitors for Parkinson's Disease

A prominent example of this scaffold's utility is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. The discovery of GNE-7915, a potent, selective, and brain-penetrant LRRK2 inhibitor, highlights the power of this chemical series.[7][8][9]

GNE-7915 was developed through property and structure-based drug design, optimizing from an initial aminopyrimidine lead.[9] The core structure features a substituted pyrimidine attached to the 4-amino position of a related phenyl-morpholino moiety. This design resulted in a compound with an ideal balance of LRRK2 cellular potency (IC50 = 9 nM), broad kinase selectivity, metabolic stability, and excellent brain penetration.[7][9][10][11]

| Compound | LRRK2 IC₅₀ | LRRK2 Ki | Key Features | Reference |

| GNE-7915 | 9 nM | 1 nM | Potent, selective, brain-penetrant | [7][11] |

The development of GNE-7915 demonstrates how the core scaffold can be elaborated upon to achieve highly desirable drug-like properties.[9][10] Modifications on the pyrimidine and phenyl rings allowed for fine-tuning of potency and selectivity against other kinases.[10]

Structure-Activity Relationship (SAR) Insights

The general strategy involves using the 4-amino group as an anchor to introduce larger, decorated aromatic systems. These appended groups can then occupy other pockets within the ATP-binding site, such as the solvent-front region or the back pocket, leading to increased potency and selectivity.

Caption: Logical flow of Structure-Activity Relationship (SAR) studies.

For example, in the development of CDK2 inhibitors, a similar pyrazole-amine core was used.[12] Researchers found that attaching another pyrazole ring via a pyrimidine linker resulted in a potent inhibitor (Ki = 0.005 µM) with good selectivity over other CDKs and sub-micromolar antiproliferative activity against cancer cell lines.[12] This study also revealed that larger substituents on the pyrazole ring were not well-tolerated, demonstrating the fine balance required for optimal binding.[12]

Part 4: Experimental Workflows & Protocols

To facilitate research in this area, this section provides standardized, self-validating protocols for the synthesis of a derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a Representative N-Aryl Pyrazole Derivative

This protocol describes the synthesis of an N-aryl derivative via a Buchwald-Hartwig amination, a common method for forming the crucial C-N bond.

Objective: To synthesize an N-aryl derivative from the core amine and a substituted aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 2-chloro-5-nitropyridine)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., BINAP)

-

Base (e.g., t-BuONa)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis

Step-by-Step Procedure:

-

To a dry reaction vessel, add the pyrazol-4-amine (1.0 eq.), the aryl halide (1.1 eq.), Pd(OAc)₂ (0.1 eq.), BINAP (0.3 eq.), and t-BuONa (3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the reaction to 110-130°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The expected mass and spectral shifts should be observed.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved FRET (TR-FRET) assay to determine the inhibitor's binding affinity (IC₅₀) for a target kinase.

Objective: To quantify the potency of the synthesized compound against a specific kinase.

Materials:

-

Synthesized inhibitor compound

-

Target kinase (e.g., LRRK2, CDK2)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Assay buffer

-

384-well microplate

Step-by-Step Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the assay buffer.

-

In a 384-well plate, add the diluted inhibitor.

-

Add the kinase and Eu-labeled antibody mixture to all wells.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Self-Validation: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include positive (no inhibitor) and negative (no kinase) controls to ensure assay validity. The Z'-factor should be > 0.5 for a robust assay.

Part 5: Conclusion and Future Directions

The this compound scaffold and its analogs represent a validated and highly fruitful starting point for the discovery of novel kinase inhibitors.[3][4] Its inherent drug-like properties, synthetic tractability, and proven ability to anchor inhibitors in the kinase hinge region make it a privileged core for medicinal chemistry campaigns.[1][3]

Future efforts will likely focus on exploring new chemical space by decorating this core with novel R-groups to target kinases that have been historically difficult to drug. The use of this scaffold in developing allosteric or covalent inhibitors also represents an exciting frontier. As our understanding of kinase biology deepens, versatile and well-characterized scaffolds like this will remain indispensable tools in the development of targeted therapies for a wide range of human diseases.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLOS One. [Link]

-

Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. [Link]

-

Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

-

Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

-

The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. PMC. [Link]

-

Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

-

Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. PubMed. [Link]

-

Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Characterization of Novel (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-amino)phenyl)morpholin-3-one Derivatives. Asian Publication Corporation. [Link]

-

1-methyl-1H-pyrazol-4-amine. PubChem. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Advances. [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine safety data sheet (SDS)

An In-depth Technical Guide on the Safe Handling of 1-methyl-3-(morpholin-4-yl)-1H-pyrazol-4-amine

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 356391-91-6) is publicly available in the provided search results. This guide has been compiled by a senior application scientist to provide a comprehensive safety overview based on expert analysis of the compound's structure and the known hazards of closely related chemical analogs. Researchers must always perform their own risk assessment before use and handle this compound with caution as a substance of unknown toxicity.

Section 1: Chemical Identification and Properties

This section details the fundamental identity and known physical characteristics of the compound. The structure combines a substituted pyrazole ring, a common scaffold in medicinal chemistry, with a morpholine moiety.[1]

Chemical Structure:

Caption: Chemical structure of the target compound.

Physicochemical Data Summary:

| Property | Value | Source/Comment |

| IUPAC Name | 1-methyl-3-morpholin-4-yl-1H-pyrazol-4-amine | --- |

| Molecular Formula | C₉H₁₅N₅O | Calculated |

| Molecular Weight | 209.25 g/mol | Calculated |

| Physical State | Likely a solid at room temperature. | Based on analogs like the "orange solid" mentioned in one SDS.[2] |

| Solubility | Data not available. Likely slightly soluble in water and soluble in organic solvents. | Based on general properties of similar heterocyclic compounds.[3] |

| Melting Point | Data not available. | --- |

| Boiling Point | Data not available. | --- |

| Flash Point | Data not available. | --- |

Section 2: Hazard Identification and GHS Classification

Given the absence of specific toxicological data, a hazard assessment must be inferred from the constituent parts and structural analogs. The primary anticipated hazards are skin, eye, and respiratory irritation.

Anticipated GHS Classification (Inferred):

| Hazard Class | Category | Basis for Classification |

| Skin Corrosion/Irritation | Category 2 | Numerous aminopyrazole analogs are classified as skin irritants.[4][5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | Aminopyrazole analogs are consistently classified as causing serious eye irritation.[4][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation, a common feature of powdered or volatile amine compounds.[5][7][9] |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | A potential hazard for related pyrazole compounds.[7][9] |

Hazard Pictograms (Anticipated):

Signal Word: Warning

Anticipated Hazard Statements:

Anticipated Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][9][10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][8]

Section 3: Risk Assessment and Mitigation Workflow

As a Senior Application Scientist, my primary directive is to ensure that any new compound is approached with a self-validating system of safety. The following workflow is mandatory before the first use of this compound.

Caption: Mandatory risk assessment workflow for novel compounds.

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The following measures are based on the predicted hazards of skin and eye irritation.

Caption: General first-aid response sequence.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][5][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5][8]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Specific Hazards: Like most organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Section 6: Accidental Release Measures

-

Personal Precautions: Avoid dust formation. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE) as defined in Section 8. Evacuate personnel to a safe area.[11]

-

Environmental Precautions: Prevent the material from entering sewers or waterways.[2][11]

-

Containment and Cleaning: For a small spill, carefully sweep up the solid material, place it in a sealed container, and hold for waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[2][12]

Section 7: Handling and Storage

The causality behind these procedures is to minimize exposure and maintain compound integrity.

-

Safe Handling:

-

Engineering Control: All handling of this compound, especially as a powder, must be conducted in a certified chemical fume hood to prevent inhalation.[11]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][9]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[11]

-

-

Storage:

Section 8: Exposure Controls & Personal Protective Equipment (PPE)

This is a self-validating system: the prescribed PPE is designed to protect against the highest anticipated level of hazard.

-

Engineering Controls: A chemical fume hood is mandatory. Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities.[2][6][11]

-

Skin Protection:

-

Respiratory Protection: If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[2][8]

Section 9: Detailed Experimental Protocol: Safe Weighing and Solubilization of a Research Chemical

This protocol is designed to be a self-validating system for handling milligram-to-gram quantities of the title compound.

-

Preparation (Pre-Operation Checks):

-

Verify the chemical fume hood has a valid certification and is operational (check airflow monitor).

-

Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

-

Clear the fume hood workspace of all unnecessary items.

-

Prepare a designated waste container for contaminated gloves, weigh paper, and wipes.

-

Place an analytical balance inside the fume hood or use a draft shield.

-

-

Weighing the Compound:

-

Place a piece of weigh paper on the balance and tare it.

-

Carefully open the container of this compound. Keep the container opening pointed away from your breathing zone.

-

Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper. Avoid creating airborne dust. If any powder is generated, wait for it to settle before proceeding.

-

Securely close the main container immediately after dispensing.

-

-

Transfer and Solubilization:

-

Carefully fold the weigh paper and transfer the solid into the reaction vessel (e.g., a round-bottom flask).

-

Using a wash bottle with the desired solvent, rinse any residual powder from the weigh paper and spatula into the vessel to ensure a complete transfer.

-

Add the bulk of the solvent to the vessel.

-

Dispose of the used weigh paper and any contaminated wipes into the designated solid waste container inside the hood.

-

-

Post-Operation Cleanup:

-

Wipe down the spatula and the balance area with a damp cloth or paper towel. Dispose of the wipe in the designated waste container.

-

Remove gloves while still in the fume hood and dispose of them in the designated waste.

-

Wash hands thoroughly with soap and water after exiting the lab.

-

Section 10: Stability and Reactivity

-

Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Avoid heat, sparks, open flames, and dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Section 11: Toxicological Information

This section provides a toxicological assessment based on the known effects of structurally similar compounds.

-

Acute Toxicity:

-

Oral: Harmful if swallowed is a possibility, as seen in related pyrazole compounds.[7] The morpholine substructure is also known to have acute oral toxicity (LD50 in rats of 1050 mg/kg).

-

Dermal: Related pyrazoles can be toxic in contact with skin.

-

-

Skin Corrosion/Irritation: Expected to be a skin irritant based on consistent data for aminopyrazole analogs.[4][5][6][7]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation, a common hazard for this class of chemicals.[4][6][8]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available for this compound or its close analogs, so it should not be assumed to be non-hazardous in these respects.

Section 12: Disposal Considerations

-

Waste Treatment: Dispose of this material and its container in accordance with all local, regional, national, and international regulations. The preferred method is to send it to a licensed waste disposal company.[2][5]

-

Contaminated Packaging: Contaminated packaging should be treated as the product itself. Do not allow product to reach the sewage system.[2]

References

- Safety Data Sheet for a related pyrazole compound. [KISHIDA CHEMICAL CO., LTD.]

-

PubChem. (n.d.). 1-methyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

- Safety D

- Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole. [Fisher Scientific]

- Safety Data Sheet - 4-Amino-1-methyl-1H-pyrazole. [Fisher Scientific]

- Safety Data Sheet - 1-Methyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole dihydrochloride. [TargetMol]

- 1-Methyl-1H-pyrazol-4-amine AldrichCPR. [Sigma-Aldrich]

- 1-Methyl-1H-pyrazol-3-amine Properties. [ChemicalBook]

- Hazardous substance assessment – Morpholine. [Canada.ca]

- Safety Data Sheet - Methyl 3-nitro-1H-pyrazole-4-carboxyl

- 4-Amino-1-methylpyrazole SDS, 69843-13-6 Safety D

- 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER - Safety D

- An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine. [Benchchem]

- Safety Data Sheet - Ethoxylated Alcohol, Fernol 91-6. [Silver Fern Chemical, Inc.]

- Safety Data Sheet - 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride. [Enamine]

-

PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

- An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl

- Safety Data Sheet - TERGITOL® TMN-6. [Spectrum Chemical]

- Safety D

- 1-Methyl-1H-pyrazol-3-amine | 1904-31-0. [Sigma-Aldrich]

- 1-methyl-1h-pyrazol-4-amine (C4H7N3). [PubChemLite]

- TERGITOL™ 91-6 Surfactant. [Dow Inc.]

- Fernol 91-6 (Ethoxylated Alcohol) Supplier. [Silver Fern Chemical]

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 3-Amino-1-methyl-1H-pyrazole, 97% 1 g. [Thermo Scientific Chemicals]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 [chemicalbook.com]

- 4. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 4-Methyl-1H-pyrazol-3-amine | C4H7N3 | CID 12383043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. targetmol.com [targetmol.com]

- 12. enamine.enamine.net [enamine.enamine.net]

Methodological & Application

Application Note: Optimized Coupling Strategies for 1-Methyl-3-morpholinopyrazole-4-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 1-Methyl-3-morpholinopyrazole-4-amine (CAS: 1431963-92-6)

Introduction & Rationale

1-Methyl-3-morpholinopyrazole-4-amine is a highly privileged heterocyclic building block in modern drug discovery. Featuring a pyrazole core that acts as a robust hydrogen-bond donor/acceptor and a morpholine ring that enhances aqueous solubility, this scaffold is frequently utilized as a hinge-binding motif in the design of kinase inhibitors.

However, functionalizing this specific amine presents a dual synthetic challenge:

-

Steric Hindrance: The primary amine at the C4 position is sterically shielded by the adjacent C3-morpholine moiety.

-

Catalyst Poisoning: The presence of multiple heteroatoms (the morpholine oxygen/nitrogen and the pyrazole nitrogens) creates a strong chelating environment that can deactivate transition metal catalysts during cross-coupling reactions.

This Application Note details the mechanistic causality and self-validating protocols for the two most critical coupling modalities for this scaffold: HATU-Mediated Amide Coupling and Palladium-Catalyzed Buchwald-Hartwig Amination .

HATU-Mediated Amide Coupling

Causality & Mechanism

Traditional carbodiimide coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions when reacted with 1-methyl-3-morpholinopyrazole-4-amine due to the steric bulk of the neighboring morpholine ring. To overcome this thermodynamic barrier, HATU is the reagent of choice.

HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation). This internal base effect accelerates the nucleophilic attack of the hindered pyrazole-4-amine, ensuring high yields even at room temperature () [1].

Mechanistic workflow of HATU-mediated amide coupling with pyrazole-4-amine.

Protocol: Self-Validating Amide Coupling Workflow

Reagents: Carboxylic acid (1.0 eq), 1-methyl-3-morpholinopyrazole-4-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.1 M).

-

Pre-Activation (Checkpoint 1): Dissolve the carboxylic acid in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C. Add DIPEA, followed by HATU. Stir for 15–30 minutes.

-

Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The mass of the carboxylic acid should be replaced by the methyl ester (formed during the quench) and the HOAt active ester.

-

-

Amine Addition: Once activation is confirmed, add 1-methyl-3-morpholinopyrazole-4-amine in a single portion. Allow the reaction to warm to room temperature and stir for 2–12 hours.

-

Reaction Monitoring (Checkpoint 2): Monitor via LC-MS. The active ester intermediate must be fully consumed, with the product mass [M+H]+ emerging as the dominant peak.

-

Workup (DMF Removal): Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and crucially, 5% aqueous LiCl (3x) . The LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing it from co-eluting during chromatography.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically a gradient of DCM to 5-10% Methanol in DCM).

Buchwald-Hartwig Cross-Coupling

Causality & Mechanism

Forming a C-N bond between 1-methyl-3-morpholinopyrazole-4-amine and aryl/heteroaryl halides requires precise catalyst architecture. The primary failure mode is catalyst deactivation via off-target coordination of Palladium to the morpholine or pyrazole nitrogens.

To prevent this, a bulky bidentate phosphine ligand with a large bite angle, such as Xantphos , is paired with a Pd(0) source like Pd₂(dba)₃. Xantphos tightly coordinates the Pd center, structurally blocking the substrate's heteroatoms from displacing the ligand, while its wide bite angle forces the intermediate into a geometry that highly favors the crucial reductive elimination step () [2]. Cesium carbonate (Cs₂CO₃) is utilized as the base; it is mild enough to tolerate sensitive functional groups but provides sufficient basicity to deprotonate the coordinated amine.

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination.

Protocol: Self-Validating Buchwald-Hartwig Amination

Reagents: Aryl halide (1.0 eq), 1-methyl-3-morpholinopyrazole-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), Cs₂CO₃ (2.0 eq), Anhydrous 1,4-Dioxane (0.1 M).

-

Reagent Assembly: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide, 1-methyl-3-morpholinopyrazole-4-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

-

Degassing (Checkpoint 1 - Critical): Add anhydrous 1,4-Dioxane. The presence of oxygen will rapidly oxidize the Pd(0) catalyst and the phosphine ligand. Perform three cycles of Freeze-Pump-Thaw , or sparge the solution vigorously with Argon for at least 15 minutes.

-

Heating: Seal the vessel and heat the mixture. For conventional heating, stir at 100 °C for 12–24 hours. Alternatively, utilize microwave irradiation at 140 °C for 1–2 hours.

-

Reaction Monitoring (Checkpoint 2): Analyze via LC-MS. Look for the disappearance of the aryl halide. If a des-halogenated side product (Ar-H) is observed without product formation, it indicates successful oxidative addition but failed amine coordination, often necessitating a switch to a more sterically demanding ligand like BrettPhos.

-

Workup (Pd Removal): Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a tightly packed pad of Celite to remove the insoluble inorganic salts and precipitated Palladium black.

-

Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

Data Presentation: Modality Comparison

The following table summarizes the quantitative parameters and expected outcomes for both coupling methodologies applied to 1-methyl-3-morpholinopyrazole-4-amine.

| Parameter | HATU-Mediated Amide Coupling | Buchwald-Hartwig Amination |

| Primary Bond Formed | C(=O)-N (Amide) | C(Aryl)-N (Aniline derivative) |

| Key Reagents | HATU, DIPEA | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Optimal Solvent | Anhydrous DMF or DMAc | 1,4-Dioxane (Strictly Degassed) |

| Temperature | 0 °C warming to Room Temp | 100 °C (Thermal) or 140 °C (Microwave) |

| Reaction Time | 2 – 12 hours | 12 – 24 hours (1–2h via Microwave) |

| Typical Yields | 70% – 95% | 40% – 80% |

| Critical Checkpoint | Complete consumption of active ester | Absence of des-halogenated side product |

References

-

Wang, Y., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules, 2022. Available at:[Link]

Application Notes and Protocols for Amide Coupling Reactions of 4-amino-1-methyl-3-morpholinopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amide Coupling with 4-amino-1-methyl-3-morpholinopyrazole

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone of molecular architecture.[1][2] Its prevalence in bioactive molecules stems from its exceptional metabolic stability and its capacity to engage in crucial hydrogen bonding interactions within biological targets. The subject of this guide, 4-amino-1-methyl-3-morpholinopyrazole, is a versatile synthetic intermediate. Its unique structure, featuring a nucleophilic amino group on an electron-rich pyrazole core, presents both opportunities and challenges in the synthesis of novel chemical entities.

This document serves as a comprehensive guide to navigating the intricacies of amide bond formation with this specific aminopyrazole. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for rational protocol design, troubleshooting, and optimization. We will delve into the mechanistic underpinnings of common coupling strategies, offering insights into the selection of reagents and reaction conditions tailored to the electronic and steric properties of 4-amino-1-methyl-3-morpholinopyrazole.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 4-amino-1-methyl-3-morpholinopyrazole in amide coupling reactions is governed by the interplay of several factors:

-

Nucleophilicity of the Amino Group: The amino group at the 4-position of the pyrazole ring is the primary site of reaction. The overall electron-rich nature of the pyrazole ring enhances the nucleophilicity of this amine compared to anilines bearing electron-withdrawing groups.

-

Potential for Side Reactions: The presence of multiple nitrogen atoms in the heterocyclic core could lead to undesired side reactions with highly reactive coupling agents.[3]

-

Solubility: The polarity imparted by the morpholine and amino functionalities will influence the choice of reaction solvent to ensure homogeneity.[3][4]

A thorough understanding of these characteristics is paramount for the selection of an appropriate coupling strategy to maximize yield and purity of the desired amide product.

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is a critical parameter in achieving efficient amide bond formation.[5] For a substrate like 4-amino-1-methyl-3-morpholinopyrazole, several classes of reagents can be considered, each with its own advantages and mechanistic pathways.

Carbodiimide-Based Coupling: The EDC/HOBt System

A widely employed and cost-effective method for amide bond formation involves the use of a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[6][7]

The reaction proceeds through a multi-step mechanism:

-

Activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.

-

Interception of this intermediate by HOBt to generate a more stable active ester. This step is crucial for minimizing racemization of chiral carboxylic acids and suppressing the formation of an N-acylurea byproduct.[7]

-

Nucleophilic attack by the amino group of 4-amino-1-methyl-3-morpholinopyrazole on the activated HOBt ester to yield the desired amide and regenerate HOBt.[6]

Uronium/Guanidinium-Based Coupling: The Power of HATU

For more challenging couplings, including those involving sterically hindered or less nucleophilic amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[3][8]

The mechanism of HATU-mediated coupling involves:

-

Deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA or triethylamine).

-

Reaction of the carboxylate with HATU to form a highly reactive O-acylisourea intermediate.

-

Formation of an active ester with the liberated HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt.[8]

-

Nucleophilic attack by the aminopyrazole on the active ester to furnish the amide product.

Comparative Summary of Common Coupling Reagents

| Reagent System | Relative Reactivity | Byproducts | Key Advantages | Considerations |

| EDC/HOBt | Moderate | Water-soluble urea | Cost-effective; easy byproduct removal through aqueous workup.[7] | May be less effective for sterically hindered substrates. |

| HATU/Base | High | Water-soluble urea, HOAt | High efficiency for challenging couplings; low racemization.[9] | Higher cost; potential for side reactions with the amine.[3][10] |

| Acyl Halide | Very High | HCl or other acid | Can be effective when other methods fail. | Requires a separate activation step; harsh conditions may not be suitable for complex molecules.[11] |

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a reliable starting point for the coupling of various carboxylic acids with 4-amino-1-methyl-3-morpholinopyrazole.

Materials:

-

4-amino-1-methyl-3-morpholinopyrazole (1.0 equiv)

-

Carboxylic acid (1.05 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to achieve a concentration of 0.1-0.2 M)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 equiv) and 4-amino-1-methyl-3-morpholinopyrazole (1.0 equiv).

-

Dissolve the starting materials in anhydrous DCM or DMF.

-

Add HOBt (1.2 equiv) to the solution and stir for 5 minutes.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

-

Add DIPEA or TEA (2.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enhanced Amide Coupling using HATU

This protocol is recommended for carboxylic acids that are sterically demanding or electronically deactivated, or if Protocol 1 provides low yields.

Materials:

-

4-amino-1-methyl-3-morpholinopyrazole (1.1 equiv)

-

Carboxylic acid (1.0 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (to achieve a concentration of 0.1-0.2 M)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add DIPEA (3.0 equiv) dropwise and stir the mixture for 15-30 minutes at 0 °C for pre-activation.

-

Add a solution of 4-amino-1-methyl-3-morpholinopyrazole (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase with water, 1 M HCl, saturated aqueous NaHCO₃, and brine to remove DMF and byproducts.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography or recrystallization.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine under the reaction conditions.[3] | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or prolong the reaction time.- Ensure all reagents are anhydrous. |

| Formation of Side Products | - Guanidinium byproduct formation with HATU and the amine.[10]- Dimerization of the activated carboxylic acid.[3] | - Add the amine after a pre-activation step of the carboxylic acid with HATU.- Use a less reactive coupling agent if possible. |

| Difficulty in Purification | - Byproducts co-eluting with the product.- The polar nature of the pyrazole-morpholine scaffold. | - For basic pyrazole compounds, deactivating the silica gel with triethylamine (1-2% in the eluent) can prevent streaking and improve separation.[12]- Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective alternative to chromatography.[12][13] |

Characterization of the Final Product

The successful synthesis of the desired amide should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the disappearance of the amine protons and the appearance of the amide N-H proton, along with characteristic shifts in the signals of the pyrazole and carboxylic acid moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized amide.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretch (typically around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some coupling reagents and their byproducts can be hazardous. For instance, HOBt and HOAt are known to be explosive under certain conditions and should be handled with care.[7] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Acid-Amine Coupling using EDCI - Organic Synthesis.

- DE102009060150A1 - Process for the purification of pyrazoles - Google P

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

- Amine to Amide (EDC + HOBt) - Common Organic Chemistry Reactions.

- Amine to Amide Mechanism - HATU - Common Organic Chemistry Reactions.

- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - The Journal of Organic Chemistry.

- CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google P

- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form

- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec.

- Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - The Journal of Organic Chemistry.

- Synthesis of some Amide deriv

- Amide coupling reaction in medicinal chemistry.

- Buy 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (EVT-342878) | 247584-10-7 - EvitaChem.

- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC.

- Tips and tricks for difficult amide bond form

- CN103804222A - Synthetic method of 4-(4-aminophenyl)

- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - Syracuse University.

- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Synthesis of amidines - Organic Chemistry Portal.

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide SDS, 139756-02-8 Safety D

- Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.

- Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC.

- Synthesis of amides using boron c

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - ResearchG

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem.

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | CAS 139756-02-8 - Santa Cruz Biotechnology.

- 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide - Chem-Impex.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. growingscience.com [growingscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

Application Note: A Robust Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via Cyclocondensation of Aminopyrazoles with Enaminones

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This application note provides a comprehensive guide for the synthesis of these valuable derivatives through the highly efficient cyclocondensation reaction between 5-aminopyrazoles and 1,3-bielectrophilic partners. We focus specifically on the use of enaminones, such as morpholino- or dimethylamino-substituted propenones, which serve as stable and highly effective synthons. The detailed protocol herein explains the underlying reaction mechanism, provides step-by-step experimental procedures, and discusses the rationale behind key procedural choices to ensure reproducible and high-yield synthesis for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases.[2] This has led to the development of numerous derivatives with potent anti-inflammatory, antiviral, and anticancer properties.[2] Marketed drugs such as zaleplon (sedative) and indiplon (sedative), as well as clinical candidates like ocinaplon (anxiolytic), feature this core structure, underscoring its therapeutic importance.[3]

The most common and reliable method for constructing this bicyclic system is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a functional equivalent.[4] Among these, enaminones have emerged as superior reagents due to their stability, ease of handling, and the excellent leaving group ability of the tertiary amine (e.g., morpholine or dimethylamine), which drives the reaction forward.[1][5]

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established reaction pathway involving a sequence of addition, elimination, and cyclization steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The overall transformation is a cyclocondensation reaction that forms the pyrimidine ring onto the pyrazole core.

Caption: High-level overview of the pyrazolo[1,5-a]pyrimidine synthesis.

The detailed mechanism involves four key steps[1]:

-

Michael-Type Addition: The reaction initiates with the nucleophilic attack of the exocyclic amino group (at C5) of the pyrazole onto the β-carbon of the enaminone's conjugated system.

-

Elimination of Amine: The resulting tetrahedral intermediate collapses, eliminating the tertiary amine (e.g., morpholine) to form a non-isolable acyclic intermediate. This step is often irreversible and drives the reaction forward.

-

Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular condensation forms the six-membered pyrimidine ring.

-

Dehydration: The final step is the elimination of a water molecule from the cyclized intermediate, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of an acid catalyst, such as glacial acetic acid, is highly effective as it protonates the carbonyl, increasing its electrophilicity, and facilitates the final dehydration step.[2][4]

Detailed Experimental Protocol

This protocol describes the synthesis of 7-phenyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a representative example. The procedure can be adapted for various substituted aminopyrazoles and enaminones.

3.1. Materials and Equipment

-

Reagents:

-

5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

-

3-(Dimethylamino)-1-phenylprop-2-en-1-one (a common enaminone)

-

Glacial Acetic Acid (ACS grade)

-

Ethanol (Reagent grade)

-

Deionized Water

-

-

Equipment:

-

25 mL or 50 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirring

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

-

3.2. Step-by-Step Procedure

Caption: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile (1.68 g, 10 mmol) and 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.75 g, 10 mmol).

-

Solvent Addition: Add 25 mL of glacial acetic acid to the flask. The acid serves as both the solvent and a catalyst for the reaction.

-

Heating: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired. The reaction is typically complete within 3-5 hours.[1]

-

Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate will typically form as the solution cools.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acetic acid, followed by a wash with cold ethanol to remove any remaining impurities.

-

Drying and Purification: Dry the collected solid in a vacuum oven. The crude product is often of high purity. If further purification is needed, recrystallization from a solvent mixture such as DMF/water is effective.[1]

-

Characterization: The final product should be characterized to confirm its identity and purity. Expected data includes:

-

¹H NMR: Disappearance of the aminopyrazole -NH₂ signal and appearance of characteristic aromatic protons for the pyrimidine ring.

-

IR: A strong nitrile (C≡N) stretch around 2220 cm⁻¹.

-

MS: A molecular ion peak corresponding to the calculated mass of the product.

-

Data Summary and Versatility

The described protocol is highly versatile and can be applied to a wide range of substrates. The table below summarizes typical results for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives using this method.

| 5-Aminopyrazole Substituent (R¹) | Enaminone Aryl Group (R²) | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Reference |

| 3-Anilino-4-cyano | Phenyl | Acetic Acid | 3 | 85-95 | [1] |

| 3-Anilino-4-cyano | 4-Chlorophenyl | Acetic Acid | 3 | 88-96 | [1] |

| 3-Anilino-4-carboxylate | Phenyl | Acetic Acid | 3 | 82-90 | [1] |

| 3-Phenylamino-4-cyano | 4-Methoxyphenyl | Acetic Acid | 4 | 90 | [4] |

| None (H) | Phenyl | Pyridine | 12 | 60-70 | [5] |

Note: Yields and reaction times are dependent on the specific electronic and steric properties of the substituents on both the aminopyrazole and enaminone reactants. Reactions in pyridine are often slower compared to those in refluxing acetic acid.[5]

Troubleshooting and Key Considerations

-

Low Yield: If the yield is low, ensure the enaminone is of high purity, as it can degrade upon storage. Confirm that the reaction has gone to completion using TLC. Increasing the reaction time or adding a catalytic amount of a stronger acid (e.g., H₂SO₄) may improve results, though this can sometimes lead to side products.[4]

-

No Precipitation: If no solid precipitates upon cooling, the product may be more soluble in the reaction medium. The product can often be precipitated by slowly adding the cooled acetic acid solution to a beaker of ice-water.

-

Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can form. The use of enaminones generally avoids this issue, leading to a single, well-defined product.[6]

Conclusion